

Comparative Cross-Resistance Profile of a Novel NNRTI: HIV-1 Inhibitor-14

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Compound of Interest

Compound Name: *HIV-1 inhibitor-14*

Cat. No.: *B15141068*

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This guide provides a comparative analysis of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), **HIV-1 Inhibitor-14**, against a panel of clinically relevant NNRTI-resistant HIV-1 mutants. The data presented herein evaluates its potential as a next-generation therapeutic agent with a high barrier to resistance. For comparative purposes, its performance is benchmarked against the established NNRTIs Efavirenz and Rilpivirine.

In Vitro Inhibitory Activity

The anti-HIV-1 activity of **HIV-1 Inhibitor-14** was assessed against a wild-type (WT) HIV-1 strain and a panel of site-directed mutant strains containing single or multiple NNRTI resistance-associated mutations. The concentration of the compound required to inhibit viral replication by 50% (EC50) was determined in cell-based assays.

HIV-1 Strain	Key Resistance Mutations	HIV-1 Inhibitor-14 EC50 (nM)	Efavirenz EC50 (nM)	Rilpivirine EC50 (nM)	Fold Change (vs. WT) for Inhibitor-14
Wild-Type	None	0.8 ± 0.2	1.5 ± 0.4	0.5 ± 0.1	1.0
Variant 1	K103N	1.2 ± 0.3	45 ± 5	1.0 ± 0.2	1.5
Variant 2	Y181C	2.5 ± 0.6	60 ± 8	15 ± 3	3.1
Variant 3	E138K	1.0 ± 0.2	2.0 ± 0.5	25 ± 4	1.2
Variant 4	L100I + K103N	3.8 ± 0.9	> 100	2.2 ± 0.5	4.8
Variant 5	Y181C + G190A	5.1 ± 1.1	> 200	55 ± 9	6.4

Data are presented as the mean ± standard deviation from at least three independent experiments. Fold change is calculated as the ratio of the EC50 for the mutant strain to the EC50 for the wild-type strain.

Experimental Protocols

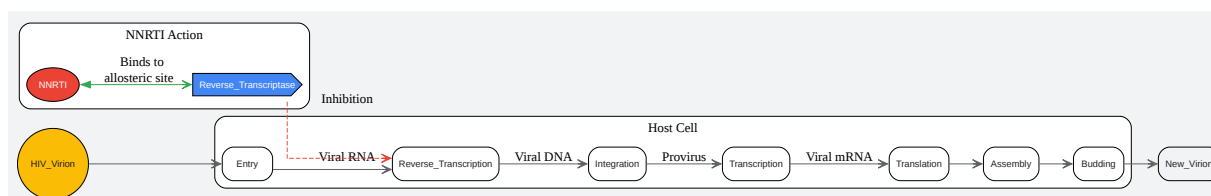
Cell-Based HIV-1 Inhibition Assay

The antiviral activity of the compounds was determined using a cell-based assay employing TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 promoter.

- **Cell Preparation:** TZM-bl cells were seeded in 96-well plates at a density of 1×10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
- **Compound Dilution:** Test compounds were serially diluted in cell culture medium to achieve a range of final concentrations.
- **Infection:** Pre-titered amounts of wild-type or mutant HIV-1 strains were added to the wells containing the cells and the test compounds.

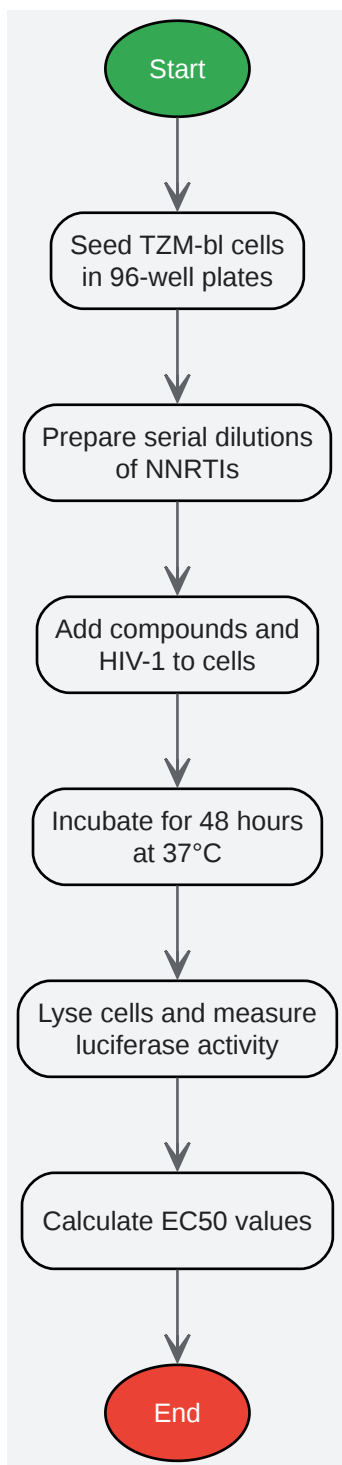
- Incubation: The plates were incubated for 48 hours at 37°C.
- Luciferase Assay: After incubation, the cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a luminometer.
- Data Analysis: The 50% effective concentration (EC50) was calculated by fitting the dose-response curves using a non-linear regression model.

Mechanism and Workflow Diagrams



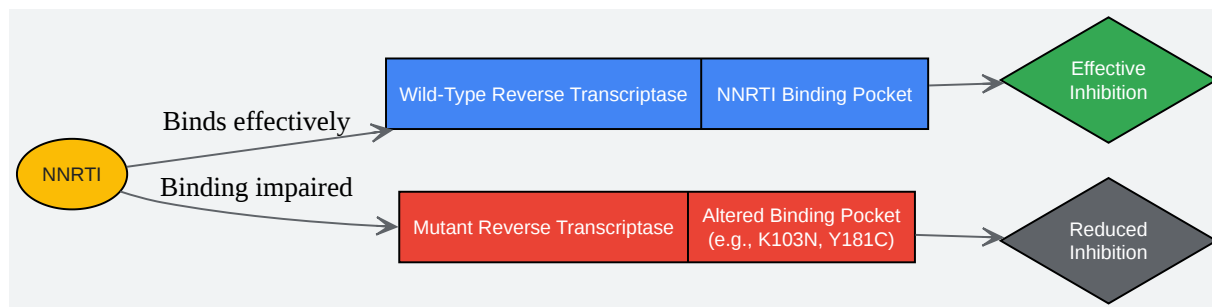
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Caption: Mechanism of NNRTI action within the HIV-1 life cycle.



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Caption: Workflow for the cell-based HIV-1 inhibition assay.



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Caption: Logical relationship of NNRTI binding and resistance.

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